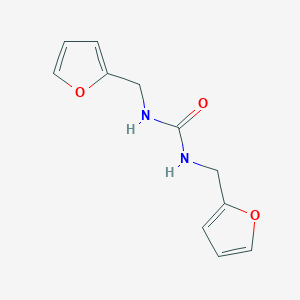

1,3-Bis(furan-2-ylmethyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(furan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-11(12-7-9-3-1-5-15-9)13-8-10-4-2-6-16-10/h1-6H,7-8H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUJZXRBTOBXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304602 | |

| Record name | 1,3-bis(furan-2-ylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39200-98-1 | |

| Record name | NSC166445 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-bis(furan-2-ylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Bis Furan 2 Ylmethyl Urea

Direct Condensation Approaches

Direct condensation methods involve the reaction of a urea (B33335) source with a furan-2-carbaldehyde derivative, often in a one-pot synthesis. While efficient, these reactions are sensitive to various parameters that influence yield and purity.

The successful synthesis of urea-formaldehyde resins, which shares chemical principles with urea-furfural condensation, underscores the criticality of reaction parameter control. globallcadataaccess.org The reaction of urea and formaldehyde (B43269) is typically a hydroxymethylation followed by condensation, often catalyzed by acids or bases. globallcadataaccess.org Similar considerations are vital in the synthesis of furan-based ureas.

In a related synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea, researchers utilized purified furfural (B47365) and urea in a flat-bottomed flask with distilled water. scirp.orgscirp.orgchemsociety.org.ng The mixture was heated in a water bath at 60°C for 1 hour and 40 minutes with vigorous stirring, indicating the importance of controlled temperature and agitation. scirp.orgscirp.orgchemsociety.org.ng The choice of solvent is also a key variable. For instance, in the synthesis of 1,3-bis[(E)-furan-2-yl)methylene]urea, a related compound, ethanol (B145695) was used as the reaction solvent, and the mixture was refluxed for 60 minutes. researchgate.net

The concentration of reactants is another factor influencing the reaction outcome. In the synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea, specific molar ratios of furfural (0.48 mol) and urea (0.63 mol) were employed. chemsociety.org.ng Studies on the condensation of furfural and urea have shown that the composition of the resulting oligomers can depend on the initial urea to furfural ratio. researchgate.net

A summary of reaction parameters from related syntheses is presented below:

| Reactants | Solvent | Temperature | Time | Catalyst | Reference |

| Furfural, Urea | Water | 60°C | 1 hr 40 min | NaOH | scirp.orgscirp.orgchemsociety.org.ng |

| Furfural, Urea | Ethanol | Reflux | 60 min | Glacial Acetic Acid | researchgate.net |

| Furfural, Urea | Aqueous | Not specified | Variable | HCl | researchgate.net |

Catalysis is a cornerstone of directing the condensation reaction between urea and furfural derivatives, influencing both reaction rate and the nature of the final product. Both acid and base catalysis have been effectively employed.

Acid catalysis is a common strategy. For example, the synthesis of 1,3-bis[(E)-furan-2-yl)methylene]urea was achieved by adding a few drops of glacial acetic acid to the ethanolic reaction mixture. researchgate.net In a more systematic study of furfural-urea condensation, hydrochloric acid (HCl) was used as a catalyst in the aqueous phase, with the reaction rate being dependent on the acid concentration. researchgate.net

Base catalysis has also been utilized. In the preparation of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea, a 20% solution of sodium hydroxide (B78521) (NaOH) was added to the reaction mixture after an initial heating period, followed by further heating. scirp.orgscirp.orgchemsociety.org.ngchemsociety.org.ng This suggests that a sequential addition of a base catalyst can be a viable strategy.

The choice between acid and base catalysis can significantly impact the reaction pathway and the final product distribution. The reaction of urea with aldehydes like formaldehyde is known to be catalyzed by both acids and bases to form polymeric materials. globallcadataaccess.org

In the synthesis of related compounds with carbon-nitrogen double bonds, such as 1,3-bis[(E)-furan-2-yl)methylene]urea, stereoselectivity is a key consideration. The "E" configuration indicates a specific spatial arrangement of the substituents around the C=N double bond. researchgate.net The synthesis described by Alabi et al. yielded the (E)-isomer, suggesting that the reaction conditions favored the formation of this particular stereoisomer. researchgate.net

For 1,3-Bis(furan-2-ylmethyl)urea, which lacks this specific double bond, the primary concern for isomer control would relate to the formation of constitutional isomers or other byproducts. The condensation of furfural and urea can lead to a mixture of oligomers, and controlling the reaction to favor a specific product is a challenge. researchgate.net Research has shown that in some cases, a single product, difurfurylidentriurea, is formed regardless of the initial reactant ratio. researchgate.netipn.mx This highlights the inherent tendency of the reaction to proceed towards a thermodynamically stable product.

Catalytic Strategies in Urea-Furfural Condensation

Multi-Step Synthesis via Precursors

A crucial intermediate for the multi-step synthesis is furan-2-ylmethylamine. This compound can be synthesized through various methods. One common approach is the reductive amination of furan-2-carbaldehyde. vulcanchem.com This involves reacting furan-2-carbaldehyde with an amine in the presence of a reducing agent. Another method is the alkylation of furan-2-ylmethylamine, for instance, using methyl iodide in a biphasic system with a phase-transfer catalyst to produce N-methyl-furan-2-ylmethylamine.

The synthesis of furan-2-ylmethylamine itself can be achieved by reacting furan-2-carbaldehyde with an appropriate amine source. smolecule.com The resulting furan-2-ylmethylamine is a versatile precursor for a variety of derivatives. mdpi.com

With furan-2-ylmethylamine in hand, the central urea linkage can be formed through several reliable coupling reactions. A prevalent method involves the reaction of the amine with an isocyanate. For instance, the urea bridge in a related molecule was formed by the nucleophilic addition of an amine to (furan-2-yl)methyl isocyanate. This isocyanate intermediate can be prepared from furan-2-ylmethylamine by treatment with phosgene (B1210022) or a phosgene equivalent like triphosgene.

An alternative to using isocyanates, which can be hazardous, is the use of coupling agents like carbonyldiimidazole (CDI). In this approach, an amine is first activated with CDI, followed by the addition of a second amine to form the urea. This method avoids the handling of phosgene derivatives.

The general scheme for the multi-step synthesis is as follows:

Formation of Furan-2-ylmethylamine: Furan-2-carbaldehyde + Amine Source → Furan-2-ylmethylamine

Formation of the Urea Bridge:

Isocyanate Route: Furan-2-ylmethylamine → (Furan-2-yl)methyl isocyanate (Furan-2-yl)methyl isocyanate + Furan-2-ylmethylamine → 1,3-Bis(furan-2-ylmethyl)urea

Coupling Agent Route: Furan-2-ylmethylamine + CDI → Activated Intermediate Activated Intermediate + Furan-2-ylmethylamine → 1,3-Bis(furan-2-ylmethyl)urea

These multi-step approaches provide a robust and versatile framework for the synthesis of 1,3-Bis(furan-2-ylmethyl)urea and its analogues, allowing for greater control over the final product's structure and purity.

Preparation of Furan-2-ylmethyl Amine Intermediates

Green Chemistry Principles in Synthesis

The synthesis of 1,3-Bis(furan-2-ylmethyl)urea and its derivatives can be viewed through the lens of green chemistry, primarily due to the use of bio-based starting materials.

A key reactant, furfural, is a renewable chemical derived from agricultural byproducts like sugarcane bagasse. scirp.orgnih.gov It is produced through the hydrolysis and dehydration of pentose (B10789219) carbohydrates found in lignocellulosic biomass. scirp.orgchemsociety.org.ng The use of furfural aligns with the green chemistry principle of utilizing renewable feedstocks, reducing reliance on petrochemicals. chemsociety.org.ngchemsociety.org.ng

Data Table

Table 1: Physicochemical Properties of 1,3-bis[(E)-furan-2-yl)methylene]urea

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂O₃ | researchgate.net |

| Melting Point | 176 °C | researchgate.net |

| Elemental Analysis | ||

| Calculated (%) C | 61.11 | researchgate.net |

| Calculated (%) H | 3.73 | researchgate.net |

| Calculated (%) N | 12.96 | researchgate.net |

| Calculated (%) O | 22.20 | researchgate.net |

| Found (%) C | 61.00 | researchgate.net |

| Found (%) H | 3.84 | researchgate.net |

| Found (%) N | 12.80 | researchgate.net |

| Found (%) O | 22.19 | researchgate.net |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a primary tool for the detailed structural analysis of 1,3-Bis(furan-2-ylmethyl)urea, providing insights into the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of 1,3-Bis(furan-2-ylmethyl)urea displays characteristic signals corresponding to the furan (B31954) rings and the urea (B33335) linkage. In a typical spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the protons of the furan ring appear at chemical shifts of approximately 6.22 ppm, 6.40 ppm, and 7.57 ppm. researchgate.net Another study reports furan ring proton signals at 7.55 ppm, 6.60 ppm, and 6.2 ppm. scirp.org A broader range for furan ring protons has also been noted between 6.3 ppm and 7.6 ppm. chemsociety.org.ngresearchgate.net The methylene (B1212753) protons (CH₂) adjacent to the furan ring and the nitrogen atom of the urea moiety are also identifiable. Additionally, a signal corresponding to the N-H protons of the urea group is observed.

Table 1: ¹H NMR Chemical Shift Assignments for 1,3-Bis(furan-2-ylmethyl)urea

| Proton Type | Chemical Shift (δ) in ppm (DMSO-d₆) | Multiplicity | Coupling Constant (J) in Hz |

| Furan Ring Protons | 6.22 - 7.57 | Multiplet | |

| Methylene Protons (CH₂) | 4.53 - 4.54 | Singlet/Doublet | |

| NH Protons | 5.34 - 6.66 | Triplet/Triplet |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

The ¹³C NMR spectrum provides further confirmation of the compound's structure by identifying the carbon skeleton. The carbonyl carbon of the urea group typically resonates at a downfield chemical shift, often around 160 ppm. researchgate.net The carbons of the furan rings appear in the aromatic region, with signals observed between approximately 105 ppm and 155 ppm. researchgate.netup.ac.zaresearchgate.net Specifically, furan ring carbons have been reported at chemical shifts of 106.12-154.75 ppm, 154.20 ppm, 142.50 ppm, 110.7 ppm, and 106.09 ppm. scirp.orgchemsociety.org.ng The methylene carbons (CH₂) attached to the furan ring and the urea nitrogen are also observed at a characteristic chemical shift.

Table 2: ¹³C NMR Chemical Shift Assignments for 1,3-Bis(furan-2-ylmethyl)urea

| Carbon Type | Chemical Shift (δ) in ppm (DMSO-d₆) |

| Carbonyl Carbon (C=O) | ~160 |

| Furan Ring Carbons | 105 - 155 |

| Methylene Carbons (CH₂) | ~41.6 |

Note: The exact chemical shifts can be influenced by the solvent and measurement parameters.

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace the connectivity within the furan rings and the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. columbia.edu This is crucial for definitively assigning the signals of the furan and methylene carbons based on the chemical shifts of their attached protons. scirp.orgchemsociety.org.ngresearchgate.net Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, providing valuable information for the complete structural elucidation. chemsociety.org.ng

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Chemical Shift Assignment

Vibrational Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the key functional groups present in 1,3-Bis(furan-2-ylmethyl)urea. The spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes of the molecule.

A strong absorption band is typically observed for the carbonyl (C=O) stretching vibration of the urea group in the region of 1641 cm⁻¹. researchgate.net The N-H stretching vibrations of the urea moiety usually appear as a broad band in the range of 3300-3500 cm⁻¹. The C-N stretching vibration is observed around 1008 cm⁻¹. researchgate.net The furan ring is characterized by several bands, including the C-O-C stretching vibration (around 1228 cm⁻¹) and C=C stretching vibrations (around 1539 cm⁻¹). researchgate.net The C-H stretching of the furan ring is seen at approximately 3155 cm⁻¹. researchgate.net

Table 3: FT-IR Absorption Bands for 1,3-Bis(furan-2-ylmethyl)urea

| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) |

| N-H (Urea) | Stretching | ~3324 |

| C-H (Furan) | Stretching | ~3155 |

| C=O (Urea) | Stretching | ~1641 |

| C=C (Furan) | Stretching | ~1539 |

| C-O (Furan) | Stretching | ~1228 |

| C-N (Urea) | Stretching | ~1008 |

Electronic Spectroscopy for Conjugation and Chromophores

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. The furan rings and the urea moiety constitute the primary chromophores in 1,3-Bis(furan-2-ylmethyl)urea. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetic acid, shows absorption maxima that are characteristic of π→π* and n→π* electronic transitions. researchgate.netnih.gov For instance, absorption maxima have been reported at 348 nm, 390 nm, and 485 nm. researchgate.net These absorptions are indicative of the conjugated system formed by the furan rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For compounds like 1,3-Bis(furan-2-ylmethyl)urea, which contains chromophores such as the furan rings and the urea functional group, UV-Vis spectroscopy can provide insights into their electronic structure. The analysis of urea and its derivatives by UV-Vis spectroscopy is a common practice to study their concentration and interactions in various media. rsc.org

While specific UV-Vis absorption maxima for 1,3-Bis(furan-2-ylmethyl)urea are not extensively detailed in the provided search results, the synthesis of related compounds often involves monitoring the reaction using a UV lamp at a specific wavelength, such as 256 nm, to visualize spots on a thin-layer chromatogram. scirp.orgscirp.orgchemsociety.org.ng This suggests that the furan-containing structures absorb in the UV region. The complexation of urea with silver nanoparticles has been shown to produce a UV-visible absorbance peak at 445 nm, demonstrating how interactions can shift the absorption characteristics of the urea moiety. lidsen.com

| Technique | Observation | Reference |

| UV-Vis Spectroscopy | Visualization of TLC plates under UV light at 256 nm indicates UV absorption by furan-containing compounds. | scirp.orgscirp.orgchemsociety.org.ng |

| UV-Vis Spectroscopy | Complex of urea with silver nanoparticles shows an absorbance peak at 445 nm. | lidsen.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical mixtures and identifies the components at a molecular level. Several studies have utilized GC-MS to characterize 1,3-Bis(furan-2-ylmethyl)urea and its precursors. scirp.orgscirp.orgchemsociety.org.ngchemsociety.org.ng In the synthesis of related compounds, GC-MS is employed for molecular formula and mass identification, confirming the structure of the synthesized products. chemsociety.org.ngchemsociety.org.ng For instance, the synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea, a related compound, was characterized using a Gas Chromatography/Mass Spectrometer-QP2010 PLUS SHIMADZU. chemsociety.org.ngchemsociety.org.ng

The fragmentation patterns observed in the mass spectrum provide crucial information about the compound's structure. While a detailed fragmentation analysis of 1,3-Bis(furan-2-ylmethyl)urea is not provided in the search results, the use of GC-MS confirms its role in the structural elucidation of furan-urea derivatives. chemsociety.org.ngchemsociety.org.ng

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing polar and thermally labile molecules. In the context of related urea derivatives, ESI(+)-HRMS has been used to determine the exact mass of the protonated molecule [M+H]+, providing high-accuracy molecular weight information. escholarship.org For example, a related compound was analyzed by ESI(+)-HRMS, and the observed mass was compared to the calculated mass to confirm its elemental composition. escholarship.org Although specific ESI-MS data for 1,3-Bis(furan-2-ylmethyl)urea is not available in the provided results, this technique is highly applicable for its analysis.

| Technique | Application | Reference |

| GC-MS | Molecular formula and mass identification of furan-urea derivatives. | scirp.orgscirp.orgchemsociety.org.ngchemsociety.org.ng |

| ESI-MS | High-resolution mass determination of related urea compounds. | escholarship.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared with the calculated theoretical values based on the proposed molecular formula to verify the compound's purity and empirical formula. For various synthesized urea and sulphonyl urea derivatives, elemental analysis has been reported to be in good agreement with the calculated values, confirming their composition. scielo.org.mx For instance, the found percentages of C, H, and N for synthesized sulphonyl urea derivatives were very close to the calculated percentages. scielo.org.mx While specific elemental analysis data for 1,3-Bis(furan-2-ylmethyl)urea is not present in the search results, it remains a standard and crucial step in its characterization.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to assess the purity of a compound. In the synthesis of 1,3-Bis(furan-2-ylmethyl)urea and related compounds, TLC is routinely used. scirp.orgscirp.orgchemsociety.org.ngchemsociety.org.ng The compound is spotted on a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The position of the spot is identified by its retention factor (Rf) value.

For a product related to 1,3-Bis(furan-2-ylmethyl)urea, a TLC analysis using a solvent system of hexane (B92381) and ethyl acetate (B1210297) (2:3 ratio) yielded an Rf value of 0.74, which was distinct from the starting material's Rf of 0.64. chemsociety.org.ng In another study, the Rf value for a similar compound in the same solvent system was reported as 0.70. scirp.org The visualization of the chromatogram is often achieved using an ultraviolet lamp at 256 nm. scirp.orgscirp.orgchemsociety.org.ng

| Technique | Solvent System | Rf Value | Reference |

| TLC | Hexane:Ethyl Acetate (2:3) | 0.74 | chemsociety.org.ng |

| TLC | Hexane:Ethyl Acetate (2:3) | 0.70 | scirp.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for assessing the purity of synthesized chemical compounds and for quantifying their presence in various mixtures. For a molecule such as 1,3-Bis(furan-2-ylmethyl)urea, which possesses both polar (urea group) and non-polar (furan rings) characteristics, reversed-phase HPLC would be the most probable method of analysis.

In a typical, hypothetical application, a C18 stationary phase would be used, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for eluting the compound from the column while also separating it from any potential impurities, starting materials (e.g., furfurylamine (B118560), urea), or side-products. Detection would most suitably be achieved using a UV detector, as the furan rings are expected to exhibit strong absorbance in the ultraviolet region.

However, a comprehensive search of scientific databases and chemical literature did not yield any published, validated HPLC methods with specific parameters (e.g., column type, mobile phase composition, flow rate, retention time, and detection wavelength) for the routine analysis of 1,3-Bis(furan-2-ylmethyl)urea. Consequently, a data table of established HPLC parameters cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules pack together in the crystal lattice, including details of intermolecular interactions like hydrogen bonding, which are expected to be significant for 1,3-Bis(furan-2-ylmethyl)urea due to the presence of N-H donors and C=O and furan oxygen acceptors.

The process involves growing a suitable single crystal of the compound, which can often be achieved by slow evaporation of a solvent or by cooling a saturated solution. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a model of the atomic arrangement.

Despite the power of this technique for unambiguous structure elucidation, there are no publicly available crystal structures for 1,3-Bis(furan-2-ylmethyl)urea in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). While structural data exists for related compounds, such as thiourea (B124793) and tetrahydrofuran (B95107) analogues, this information is not applicable to the specific target compound. nih.gov As a result, no crystallographic data, including crystal system, space group, unit cell dimensions, or key structural parameters, can be reported for 1,3-Bis(furan-2-ylmethyl)urea.

Theoretical and Computational Investigations

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental in predicting the behavior of molecules. For 1,3-Bis(furan-2-ylmethyl)urea, these methods are used to determine its ground state properties and to analyze its electronic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the ground state properties of molecules. In the study of a related compound, 1,3-bis[(E)-furan-2-yl)methylene]urea (BFMU), DFT calculations were performed at the B3LYP level of theory. up.ac.zaresearchgate.net This approach allows for the determination of various molecular properties by analyzing the electron density. The use of DFT provides a balance between accuracy and computational cost, making it a popular choice for studying medium-sized molecules like 1,3-Bis(furan-2-ylmethyl)urea. Theoretical studies on similar urea (B33335) derivatives also extensively use DFT to explore their inherent molecular characteristics. materials.internationalresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the basis set. For the analysis of BFMU, the 6-31G* basis set was employed to allow for complete relaxation in the potential energy surface. up.ac.za This basis set, along with variations like 6-31G(d,p), is commonly used for optimizing the geometry of organic molecules and predicting their electronic properties. nih.gov The selection of a suitable basis set is crucial for obtaining reliable results that correlate well with experimental data. For instance, studies on other furan-containing compounds and urea derivatives have successfully utilized basis sets such as 6-31+G(d,p) and 6-311++G(d,p) to predict molecular geometries and reactivity. materials.internationalresearchgate.net

Density Functional Theory (DFT) for Ground State Properties

Electronic Structure and Molecular Orbital Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and stability. This involves the analysis of molecular orbitals and electron density distributions.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity. irjweb.com

For the related compound BFMU, quantum chemical calculations were used to determine the energies of the HOMO and LUMO. up.ac.za The HOMO-LUMO gap provides insights into the molecule's stability and its potential to participate in chemical reactions. A smaller energy gap generally suggests higher reactivity. nih.gov The analysis of HOMO and LUMO structures can also predict the most likely sites for electrophilic and nucleophilic attack. In BFMU, the azomethine and urea fragments were identified as potential sites of activity. researchgate.net

| Property | Value (BFMU) | Reference |

| HOMO Energy | up.ac.zaresearchgate.net | |

| LUMO Energy | up.ac.zaresearchgate.net | |

| Energy Gap (ΔE) | researchgate.net |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO)

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its physical and chemical properties. Computational methods are used to find the most stable conformation by optimizing the molecular geometry.

For a similar compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, a combination of NMR spectroscopy and DFT calculations was used to investigate its conformational behavior. scielo.br The study identified multiple stable conformations in solution, highlighting the flexibility of the molecule. scielo.br Similarly, the geometry of 1,3-Bis(furan-2-ylmethyl)urea would be optimized to find the lowest energy structure. This process involves calculating the energy for different spatial arrangements of the atoms and identifying the conformation with the minimum energy. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's structure and reactivity. In a study of a related thiourea (B124793) derivative, the molecule was found to adopt a specific conformation with the thiourea unit being nearly planar. nih.gov

Bond Lengths, Bond Angles, and Dihedral Angle Characterization

The optimization of the molecular geometry of 1,3-Bis(furan-2-ylmethyl)urea through computational methods yields its most stable three-dimensional structure. This process calculates the key structural parameters: bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two planes, crucial for defining molecular conformation).

These theoretical parameters, calculated for an isolated molecule in the gas phase, can be compared with experimental values obtained from techniques like X-ray crystallography, which studies the molecule in the solid state. researcher.life Discrepancies between theoretical and experimental values can often be attributed to the different phases and the presence of intermolecular interactions in the solid state.

Table 1: Selected Optimized Geometrical Parameters for 1,3-Bis(furan-2-ylmethyl)urea

| Bond Lengths (Å) | Bond Angles (°) | Dihedral Angles (°) | |||

|---|---|---|---|---|---|

| Parameter | Value | Parameter | Value | Parameter | Value |

| C=O | Value | N-C-N (urea) | Value | C-N-C-O (urea) | Value |

| C-N (urea) | Value | C-N-C (amide) | Value | N-C-C-C (furan link) | Value |

| N-CH₂ | Value | N-C-C (furan link) | Value | C-C(furan)-O-C(furan) | Value |

| CH₂-C(furan) | Value | C(furan)-O-C(furan) | Value | H-N-C-N | Value |

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are computational experiments used to explore the conformational landscape of a molecule. up.ac.za This is achieved by systematically changing a specific geometric parameter, such as a dihedral angle, in predefined steps and performing a constrained geometry optimization at each step.

For 1,3-Bis(furan-2-ylmethyl)urea, PES scans are particularly useful for investigating the rotational barriers around the single bonds connecting the furan (B31954) rings to the urea core (i.e., the N-CH₂ and CH₂-C(furan) bonds). By plotting the energy at each step against the angle of rotation, one can identify low-energy conformers (valleys on the plot) and the transition states that separate them (peaks on the plot). This analysis reveals the molecule's flexibility and the energy required to convert between different spatial arrangements. Quantum chemical calculations can be performed to achieve a complete relaxation of the potential energy surface to identify the most stable conformer.

Charge Distribution and Bonding Analysis

Natural Population Analysis (NPA)

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density onto the individual atoms within a molecule. This provides a way to assign partial atomic charges, which are invaluable for understanding a molecule's polarity and electrostatic properties. The analysis is derived from the Natural Bond Orbital (NBO) framework and offers a more stable and reliable charge distribution compared to other methods like Mulliken population analysis. The calculated atomic charges help in identifying the electrophilic (positive) and nucleophilic (negative) centers within the molecule, which are key to predicting its chemical reactivity.

Table 2: Natural Population Analysis (NPA) Charges for 1,3-Bis(furan-2-ylmethyl)urea

| Atom | Charge (e) |

|---|---|

| O (carbonyl) | Value |

| C (carbonyl) | Value |

| N (urea) | Value |

| O (furan) | Value |

| C (furan ring) | Value |

| H (N-H) | Value |

Natural Bond Orbital (NBO) Theory

Natural Bond Orbital (NBO) theory provides a chemically intuitive picture of bonding by transforming complex molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals that correspond to the familiar Lewis structure representation. NBO analysis is used to investigate charge delocalization, hyperconjugative interactions, and the strength of chemical bonds.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, where electron density is transferred from an occupied Lewis-type orbital (a donor, like a lone pair or a bonding orbital) to an unoccupied non-Lewis-type orbital (an acceptor, typically an antibonding orbital). The energy associated with these interactions (E²) quantifies the stabilization resulting from electron delocalization. Higher E² values indicate stronger interactions and greater molecular stability. For 1,3-Bis(furan-2-ylmethyl)urea, this analysis would reveal interactions between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds, as well as delocalization within the furan rings.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule in three-dimensional space. It maps the electrostatic potential onto a constant electron density surface, using a color scale to indicate different potential values. These maps are powerful tools for predicting how a molecule will interact with other chemical species.

Typically, regions of negative electrostatic potential (shown in red and yellow) correspond to areas with an excess of electrons, such as around lone pairs of electronegative atoms like oxygen. These sites are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (shown in blue) indicate an electron deficiency, such as around acidic hydrogen atoms (e.g., N-H protons), and are prone to nucleophilic attack. Green areas represent neutral or near-zero potential. For 1,3-Bis(furan-2-ylmethyl)urea, the MEP map would highlight the highly negative potential around the carbonyl oxygen and the positive potential near the N-H protons of the urea group.

Aromaticity Assessment of Furan Moieties in Conjugated Systems

The furan rings in 1,3-Bis(furan-2-ylmethyl)urea are aromatic heterocycles. Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized system of π-electrons. While the furan rings are inherently aromatic, their degree of aromaticity can be influenced by the substituents attached to them.

Computational methods can be used to assess the aromaticity of the furan moieties within the larger structure of 1,3-Bis(furan-2-ylmethyl)urea. Techniques such as the Nucleus-Independent Chemical Shift (NICS) calculation or the Harmonic Oscillator Model of Aromaticity (HOMA) index can be employed. These methods quantify the extent of electron delocalization and ring currents. Such an assessment would determine if the -CH₂-NH-CO-NH-CH₂- substituent chain significantly alters the electronic structure and stability of the furan rings compared to unsubstituted furan.

Reactivity Patterns and Mechanistic Studies

Investigation of Reaction Pathways and Transition States

The reaction pathways of furan-containing compounds are diverse, often involving the aromatic ring itself. One significant pathway is oxidative dearomatization. For instance, related compounds like 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones undergo oxidative dearomatization to form intermediate triones, which then cyclize. mdpi.com This suggests that 1,3-bis(furan-2-ylmethyl)urea could potentially undergo oxidation at one or both furan (B31954) rings, leading to highly functionalized open-chain or new heterocyclic structures.

Transition metal catalysis offers another avenue for the transformation of furan derivatives. Rhodium-catalyzed C-H activation and subsequent coupling reactions have been demonstrated for N-phenoxyacetamides with various partners. rsc.org By analogy, the methylene (B1212753) C-H bonds adjacent to the furan rings or the furanic C-H bonds in 1,3-bis(furan-2-ylmethyl)urea could be targets for such catalytic activation, leading to novel cross-coupled products. Mechanistic proposals for these reactions often involve intermediates formed through C-H bond cleavage assisted by the catalyst, followed by insertion of a coupling partner and subsequent reductive elimination or oxidative addition steps. rsc.org

Computational studies, such as density functional theory (DFT) calculations, are crucial for elucidating the transition states in these reactions. For example, in (4+3) cycloadditions involving furan derivatives, DFT calculations have been used to explain stereoselectivity by analyzing the stability of crowded transition states, which can be influenced by non-covalent interactions like edge-to-face aromatic stacking. acs.org Such studies would be invaluable in predicting the outcomes of reactions involving 1,3-bis(furan-2-ylmethyl)urea.

Role of the Urea (B33335) Linkage in Chemical Transformations

The urea linkage is not merely a passive spacer; it actively influences the molecule's reactivity and properties. The incorporation of a urea moiety is a known strategy for enhancing the biological activity of natural product derivatives, partly due to its ability to form strong hydrogen bonds with biological targets like proteins and enzymes. mdpi.com In 1,3-bis(furan-2-ylmethyl)urea, the two N-H protons of the urea group can act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This capability can facilitate self-assembly or mediate interactions in catalytic processes. grafiati.com

The synthesis of urea derivatives often proceeds through isocyanate intermediates. For 1,3-bis(furan-2-ylmethyl)urea, a common synthetic route would involve the reaction of furfurylamine (B118560) with a coupling agent like phosgene (B1210022) or its equivalents to form furan-2-ylmethyl isocyanate, which would then react with another molecule of furfurylamine. Alternatively, reacting an amine with an isocyanate is a standard method for creating urea linkages. mdpi.com

The urea group can also participate directly in chemical transformations. For example, urea and thiourea (B124793) derivatives are used in Biginelli and Mannich reactions to construct larger heterocyclic systems like hexahydropyrimidines. researchgate.net This suggests that under specific conditions, the urea linkage in 1,3-bis(furan-2-ylmethyl)urea could undergo intramolecular or intermolecular cyclization reactions with suitable reagents.

Reactivity of the Furan Ring in Complexation and Cycloaddition Reactions

The furan ring is an electron-rich diene and readily participates in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. numberanalytics.com In this reaction, the furan acts as the 4π-electron component, reacting with a 2π-electron component (a dienophile) to form a bridged, six-membered ring adduct (an oxabicycloheptene derivative). numberanalytics.comnih.gov This reaction is a powerful tool for creating molecular complexity. The Diels-Alder reaction of furans is often thermally reversible, a property exploited in the development of self-healing materials. researchgate.net

The reactivity of the furan ring in 1,3-bis(furan-2-ylmethyl)urea means that it can react with a variety of dienophiles. Given the presence of two furan rings, the molecule can potentially form adducts at a 1:1 or 1:2 molar ratio with a dienophile, leading to mono- or bis-cycloadducts. The substitution pattern on the furan can influence the regioselectivity and stereoselectivity of the cycloaddition. acs.org

Beyond cycloadditions, the furan ring can engage in other types of reactions. Electrophilic substitution, such as nitration or bromination, typically occurs at the C5 position (the carbon adjacent to the oxygen) if unsubstituted, or at the C2 position. numberanalytics.com The furan oxygen can also coordinate to Lewis acids, activating the ring towards further reactions.

| Furan Derivative | Reaction Partner (Dienophile) | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|---|

| Furan | Maleimide | [4+2] Diels-Alder | Oxabicycloheptene adduct | researchgate.net |

| 2,5-Disubstituted Furans | Benzynes | [4+2] Diels-Alder | Epoxynaphthalene derivatives | nih.gov |

| Unsymmetrically Disubstituted Furans | Chiral Oxyallyls | [4+3] Cycloaddition | Seven-membered cycloadducts | acs.org |

| Furfuryl Methacrylate | Bismaleimide (B1667444) | [4+2] Diels-Alder | Crosslinked polymer network | researchgate.net |

Kinetic and Thermodynamic Aspects of Chemical Reactions

Specific kinetic and thermodynamic data for reactions involving 1,3-bis(furan-2-ylmethyl)urea are not extensively documented in the literature. However, general principles governing furan chemistry can be applied. The Diels-Alder reaction involving furan is a classic example of a reversible equilibrium, where the forward reaction is typically favored at lower temperatures and the retro-Diels-Alder reaction (the decomposition of the adduct) is favored at higher temperatures. researchgate.net This thermodynamic characteristic is central to applications in dynamic covalent chemistry and reversible materials.

The kinetics of such reactions can be studied using techniques like UV-Vis or NMR spectroscopy by monitoring the concentration of reactants and products over time. researchgate.net These studies allow for the determination of rate constants and activation energies, providing insight into the reaction mechanism.

Derivatization Strategies and Analogues

Synthesis of Substituted 1,3-Bis(furan-2-ylmethyl)urea Derivatives

The synthesis of derivatives of 1,3-bis(furan-2-ylmethyl)urea can be approached by modifying the furan (B31954) rings or by substituting the hydrogen atoms on the urea's nitrogen atoms.

Modifications to the furan rings are typically introduced by utilizing a substituted furfural (B47365) or furfurylamine (B118560) as the starting material in the synthesis. This pre-functionalization approach is often more straightforward than attempting to selectively modify the furan rings after the urea (B33335) has been formed. For example, derivatives of bis-furan compounds have been designed and synthesized to enhance specific properties, which can involve introducing substituents like chlorine atoms or removing carboxyl groups from a related scaffold to improve metabolic stability or other characteristics. google.com While phase 1 metabolism can sometimes introduce hydroxyl groups onto a furan ring, controlled chemical synthesis generally relies on using already-modified precursors. google.com

Substitution on the urea nitrogen atoms introduces a higher degree of complexity, leading to N,N'-disubstituted ureas. Achieving such substitutions typically involves multi-step synthetic routes. One common method is the reaction of a secondary amine, in this case, an N-substituted (furan-2-yl)methylamine, with an activating agent like carbonyldiimidazole (CDI) followed by coupling with another amine. Another route involves the reaction of a secondary amine with an isocyanate. For instance, (furan-2-yl)methyl isocyanate can be reacted with a suitable amine to form an unsymmetrically substituted urea. While the direct N-substitution on a pre-formed 1,3-bis(furan-2-ylmethyl)urea is challenging, building the molecule from N-substituted furfurylamine precursors allows for the introduction of various alkyl or aryl groups onto the urea nitrogens.

Furan Ring Modifications

Structural Analogues with Different Heterocycles or Linkers (e.g., Thiourea (B124793) Analogues)

Replacing the furan rings or the urea linker with alternative moieties generates structural analogues with potentially different chemical behaviors. The most common analogue is the thiourea derivative, where the carbonyl group (C=O) of the urea is replaced by a thiocarbonyl group (C=S).

The synthesis of 1,3-bis[(E)-furan-2-yl)methylene]thiourea, a direct analogue, is achieved by reacting furfural with thiourea in the presence of an acid catalyst, similar to the synthesis of the urea counterpart. researchgate.net This reaction typically involves refluxing the components in ethanol (B145695). researchgate.net The resulting thiourea derivative exhibits different spectral and physical properties compared to the urea original. researchgate.net

Other structural analogues can be created by replacing the furan rings with different heterocycles such as thiophene (B33073) or thiazole. escholarship.orgmdpi.com These syntheses follow established methods for urea and thiourea formation, starting with the corresponding heterocyclic amine. The thiourea derivatives themselves can serve as precursors for other heterocyclic systems; for example, they can be converted into tetrazole derivatives. nih.gov

Table 1: Examples of Structural Analogues and Derivatives

| Compound Name | Base Structure | Modification | Key Synthetic Precursors | Citation |

| 1,3-Bis[(E)-furan-2-yl)methylene]thiourea | 1,3-Bis(furan-2-ylmethyl)urea | Urea C=O replaced with Thiourea C=S | Furfural, Thiourea | researchgate.net |

| 1-Benzoyl-3-(furan-2-ylmethyl)thiourea | Furan-based Thiourea | Asymmetrical substitution on thiourea | (Furan-2-yl)methylamine, Benzoyl isothiocyanate | utripoli.edu.ly |

| (+)-(S,S)-1,3-Bis[(tetrahydrofuran-2-yl)methyl]thiourea | Thiourea Analogue | Furan rings replaced by Tetrahydrofuran (B95107) rings | (S)-(+)-Tetrahydrofurfurylamine, Thiophosgene | nih.gov |

| {3-[4-(1,1-difluoroethyl)benzenesulfonyl]thieno[2,3-e] researchgate.netCurrent time information in Bordeaux, FR.lookchem.comtriazolo[1,5-a]pyrimidin-5-yl}thiophen-2-ylmethylamine | Thiophene Analogue | Furan replaced by Thiophene; complex pyrimidine (B1678525) core | Thiophen-2-ylmethylamine | escholarship.org |

| 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | Tetrazole Analogue | Urea linker replaced by Tetrazole ring | 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea, Sodium azide | nih.gov |

Preparation of Macrocyclic and Polymeric Derivatives

The bifunctional nature of 1,3-bis(furan-2-ylmethyl)urea, with two furan rings, allows for its use as a monomer or building block in the synthesis of macrocycles and polymers.

The preparation of polymeric derivatives has been demonstrated through several strategies. One direct approach involves linking two 1,3-bis(furan-2-ylmethyl)urea units together. For example, the compound 1,1'-(methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea) represents a dimeric structure where two urea moieties are linked by a methylene-phenylene bridge, showcasing how the core unit can be extended into an oligomeric or polymeric chain. bldpharm.com Another advanced method utilizes a bis(furan-2-ylmethyl) functionalized molecule as an initiator for atom transfer radical polymerization (ATRP). researchgate.net In one study, bis(furan-2-ylmethyl) 2-bromopentanedioate was used to synthesize bisfuryl-terminated poly(lauryl methacrylate). This furan-terminated polymer was then cross-linked into a network polymer through a Diels-Alder reaction with a tris-maleimide counterpart, creating a thermo-reversible material. researchgate.net

Macrocyclic structures containing bis-urea functionalities have also been synthesized. nih.gov While a macrocycle based specifically on 1,3-bis(furan-2-ylmethyl)urea is not prominently reported, the general strategy involves connecting the terminal ends of a linear bis-urea precursor. For the furan-containing scaffold, this could be achieved by linking the 5-positions of the two furan rings with a suitable spacer chain to form a large ring structure. The synthesis of macrocyclic bis(ureas) based on diphenylurea has been accomplished, demonstrating the viability of forming stable, large-ring systems that can act as receptors for anions. nih.gov

Advanced Chemical Applications

Coordination Chemistry and Ligand Design

The presence of multiple potential donor atoms—the carbonyl oxygen, two urea (B33335) nitrogens, and two furan (B31954) oxygens—makes 1,3-Bis(furan-2-ylmethyl)urea an intriguing ligand for the synthesis of metal complexes. While extensive research on this specific molecule is still emerging, the behavior of analogous furan- and urea-based ligands provides significant insight into its potential.

The synthesis of metal complexes typically involves the reaction of a ligand with a metal salt in a suitable solvent. For urea-based ligands, coordination can lead to discrete mononuclear or dinuclear complexes, or extend into one-, two-, or three-dimensional coordination polymers. researchgate.net The synthesis of complexes with related furan-containing Schiff base ligands, such as 1-(furan-2-ylmethylene)urea and N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, has been successfully achieved with transition metals like Zn(II), Cd(II), Cu(II), Co(II), and Ni(II). bioinfopublication.orgnih.gov For instance, reacting 1-(furan-2-ylmethylene)urea with zinc sulfate (B86663) or cadmium acetate (B1210297) yields stable metal complexes. bioinfopublication.org Similarly, various coordination polymers have been constructed using ditopic urea-based ligands, demonstrating the reliability of the urea moiety in forming extended structures with metal cations. researchgate.net It is anticipated that 1,3-Bis(furan-2-ylmethyl)urea could react similarly with various metal ions to form a range of metal-organic complexes.

The coordination of urea-type ligands to metal centers can occur through several modes. The most common is coordination via the carbonyl oxygen atom, but the nitrogen atoms can also participate, particularly after deprotonation. The furan rings offer additional potential coordination sites through their oxygen atoms.

In studies of related compounds, specific coordination patterns have been identified:

1-(Furan-2-ylmethylene)urea : In its complexes with Zn(II) and Cd(II), this ligand acts as a bidentate donor, coordinating through the carbonyl oxygen and the azomethine nitrogen atom. bioinfopublication.org

N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide : This Schiff base ligand coordinates to Cu(II), Co(II), Ni(II), and Zn(II) ions in a mononegative bidentate fashion through the azomethine nitrogen and the deprotonated enolized carbonyl oxygen. nih.gov

1,3-Diethyl-1,3-bis(4-nitrophenyl)urea : Metal(II) complexes of this ligand show coordination through the oxygen atom of the nitro group, leading to the formation of nitrito isomers. mdpi.com

Based on these analogs, 1,3-Bis(furan-2-ylmethyl)urea is expected to act as a versatile ligand, potentially coordinating as a monodentate donor through its carbonyl oxygen or as a bridging ligand in polynuclear complexes or coordination polymers. The involvement of the furan oxygen or the urea nitrogen atoms in coordination remains a possibility that would lead to more complex structures.

Table 1: Coordination Behavior in Structurally Related Ligands

| Ligand | Metal Ion(s) | Coordination Sites | Resulting Structure | Reference |

|---|---|---|---|---|

| 1-(Furan-2-ylmethylene)urea | Zn(II), Cd(II) | Carbonyl Oxygen, Azomethine Nitrogen | Bidentate complex | bioinfopublication.org |

| N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide | Cu(II), Co(II), Ni(II), Zn(II) | Azomethine Nitrogen, Enolic Oxygen | Bidentate complex | nih.gov |

| 1,3-Di(pyridin-4-yl)urea | Zn(II), Cd(II), Hg(II) | Pyridyl Nitrogen | Coordination Polymer | researchgate.net |

| 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea | Cu(II), Ni(II), Co(II), Zn(II) | Nitro Group Oxygen | Dinuclear Complex | mdpi.com |

Urea and thiourea (B124793) derivatives are recognized for their utility in organocatalysis, primarily through their ability to activate substrates via hydrogen bonding. grafiati.com Chiral thiourea derivatives have been effectively used as supramolecular organocatalysts in enantioselective reactions. grafiati.com When complexed with metals, these ligands can also create catalytically active sites. For instance, complexes of Group 12 elements like zinc are known to play catalytic roles in various chemical transformations. bioinfopublication.org While direct catalytic applications of metal complexes derived from 1,3-Bis(furan-2-ylmethyl)urea have not been specifically reported, the structural motifs suggest potential. The Lewis acidic metal center combined with the hydrogen-bonding urea group could cooperate to catalyze reactions such as aldol (B89426) or Michael additions in a homogeneous setting. If incorporated into a solid support like a coordination polymer, these complexes could also function as heterogeneous catalysts.

Elucidation of Coordination Modes and Geometries (e.g., N-donor, O-donor)

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined assemblies from smaller molecular components. The urea group is a cornerstone of supramolecular chemistry due to its capacity for strong and directional hydrogen bonding.

The design of synthetic host molecules capable of selectively binding and encapsulating guest species is a central theme in molecular recognition. The urea functional group is a powerful tool for this purpose, as the two N-H donor sites and the C=O acceptor site can form robust hydrogen-bonded complexes with a variety of guests. The structure of 1,3-Bis(furan-2-ylmethyl)urea, with its pre-organized binding sites, makes it a candidate for building larger host structures or functional materials. By analogy, other urea-based receptors have been designed to bind anions and other small molecules. grafiati.com The furan rings could further contribute to guest binding through hydrophobic or van der Waals interactions within a host cavity.

The self-assembly and molecular recognition capabilities of 1,3-Bis(furan-2-ylmethyl)urea are governed by a combination of non-covalent forces.

Hydrogen Bonding : The N-H groups of the urea are strong hydrogen bond donors, while the carbonyl oxygen is a strong acceptor. This allows for the formation of strong, self-complementary hydrogen bonds, often leading to one-dimensional tapes or sheet-like structures in the solid state. A study of the closely related (+)-(S,S)-1,3-Bis[(tetra-hydro-furan-2-yl)-meth-yl]thiourea revealed that molecules form a one-dimensional network based on weak N-H⋯O(heterocycle) hydrogen bonding, rather than the more common hydrogen bonding involving the thio-carbonyl group. nih.gov This highlights the potential for varied and complex hydrogen-bonding patterns in the target molecule as well.

π-π Stacking : The furan rings are aromatic and can engage in π-π stacking interactions. These interactions, while weaker than hydrogen bonds, can play a crucial role in stabilizing the three-dimensional packing of molecules in crystals or supramolecular assemblies.

Table 2: Potential Non-Covalent Interactions in 1,3-Bis(furan-2-ylmethyl)urea

| Interaction Type | Participating Groups | Potential Role |

|---|---|---|

| Hydrogen Bonding | Urea N-H (donor) with Urea C=O (acceptor) | Formation of tapes, sheets, and other self-assembled structures. |

| Hydrogen Bonding | Urea N-H (donor) with Furan Oxygen (acceptor) | Stabilization of specific conformations and extended networks. nih.gov |

| π-π Stacking | Furan Rings | Stabilization of crystal packing and supramolecular assemblies. |

| Van der Waals Forces | Entire Molecule | Contribution to overall crystal packing and host-guest interactions. |

Self-Assembly Processes and Supramolecular Architectures

The molecular structure of 1,3-bis(furan-2-ylmethyl)urea is intrinsically suited for self-assembly, a process where molecules spontaneously organize into ordered structures through non-covalent interactions. This capability is primarily driven by the central urea group, which is a powerful and highly directional hydrogen-bonding motif.

The urea moiety contains two N-H groups (hydrogen bond donors) and a C=O group (a hydrogen bond acceptor). This arrangement allows for the formation of robust, one-dimensional hydrogen-bonding arrays. In these arrays, molecules typically link together in a head-to-tail fashion, creating tapes or ribbons. The furan rings, attached via flexible methylene (B1212753) bridges, flank this hydrogen-bonded spine.

While specific studies on the self-assembly of 1,3-bis(furan-2-ylmethyl)urea are not extensively detailed in the literature, the behavior of analogous urea and thiourea derivatives provides significant insight. For example, urea derivatives are well-known low molecular weight gelators (LMWGs) that can immobilize solvents by forming three-dimensional fibrous networks through self-assembly. researchgate.net The process often begins with the formation of the primary hydrogen-bonded tapes, which then aggregate into thicker fibers due to secondary interactions, such as van der Waals forces between the flanking groups.

In the case of the related compound, (+)-(S,S)-1,3-Bis[(tetrahydrofuran-2-yl)methyl]thiourea, the molecules organize into a one-dimensional, zigzag ribbon-like network. nih.gov This assembly is directed by weak N-H⋯O hydrogen bonds involving the heterocyclic oxygen, demonstrating the crucial role of all parts of the molecule in directing the final supramolecular architecture. nih.gov Given these precedents, 1,3-bis(furan-2-ylmethyl)urea is expected to form similar well-defined supramolecular structures, governed by the strong urea-urea hydrogen bonds and supplemented by interactions involving the furan rings.

Table 1: Key Functional Groups in 1,3-Bis(furan-2-ylmethyl)urea and Their Role in Self-Assembly

| Functional Group | Role | Type of Interaction |

|---|---|---|

| Urea (N-H) | Hydrogen Bond Donor | Non-covalent |

| Urea (C=O) | Hydrogen Bond Acceptor | Non-covalent |

| Furan Ring | Steric Influence, π-π Stacking | Non-covalent |

Materials Science and Engineering

The distinct chemical features of 1,3-bis(furan-2-ylmethyl)urea make it a valuable building block, or precursor, for the synthesis of advanced materials with tailored properties.

Precursors for Functional Organic Materials

1,3-Bis(furan-2-ylmethyl)urea serves as a bifunctional precursor, meaning it has two reactive sites—the furan rings. Furan moieties are dienes that can participate in reversible Diels-Alder reactions with suitable dienophiles, most notably maleimides. This "click" reaction is thermally reversible; the adduct forms at moderate temperatures and dissociates at higher temperatures.

This reversibility is the foundation for creating self-healing materials and recyclable thermosets. researchgate.netresearchgate.net By incorporating the 1,3-bis(furan-2-ylmethyl)urea unit into a polymer backbone or as a cross-linker, it is possible to design materials that can be broken down and reformed by thermal cycling. researchgate.net The urea group can also contribute to the material's properties by promoting intermolecular hydrogen bonding, which can enhance mechanical strength and thermal stability.

The synthesis of related compounds, such as 1,3-bis[(E)-furan-2-yl)methylene]urea, highlights their role as prepolymeric materials used in producing thermoset polymers, adhesives, and resins. researchgate.net This underscores the utility of the furan-urea combination in creating cross-linked materials.

Applications in Polymer Chemistry and Resin Development

The primary application of the bis-furan motif in polymer chemistry is in the development of thermo-reversible network polymers. The Diels-Alder reaction between the furan groups on 1,3-bis(furan-2-ylmethyl)urea and a bismaleimide (B1667444) or a multi-maleimide cross-linker can form a cross-linked polymer network.

Key Research Findings in Furan-Maleimide Polymer Systems:

Thermo-Reversible Networks: Polymers created using the furan-maleimide Diels-Alder reaction exhibit the ability to de-crosslink upon heating (retro-Diels-Alder) and re-crosslink upon cooling. researchgate.netresearchgate.net This allows for the material to be reshaped, repaired, or recycled.

Self-Healing Properties: The presence of low glass transition temperature (Tg) polymer chains within such a network can provide the necessary chain mobility for scratches or damage to heal at relatively low temperatures as the furan-maleimide adducts reform across the damaged interface. researchgate.net

Advanced Polyimides: Bisfuran compounds, structurally related to 1,3-bis(furan-2-ylmethyl)urea, have been used to create novel thermoplastic-thermosetting merged polyimide systems. researchgate.net These materials combine the processability of thermoplastics with the superior performance of thermosets.

This chemistry allows for the creation of "smart" materials whose properties can be switched with an external stimulus (heat). For instance, a rigid, cross-linked material at room temperature could become a malleable, processable liquid when heated, and then regain its structural integrity upon cooling. The 1,3-bis(furan-2-ylmethyl)urea molecule is a prime candidate for use as a difunctional monomer or cross-linker in such advanced polymer systems.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1,3-Bis(furan-2-ylmethyl)urea |

| 1,3-bis[(E)-furan-2-yl)methylene]urea |

| 1,3-bis[(furan-2-yl)methylene]thiourea |

| (+)-(S,S)-1,3-Bis[(tetrahydrofuran-2-yl)methyl]thiourea |

| bis(furan-2-ylmethyl) 2-bromopentanedioate |

Future Perspectives and Interdisciplinary Research Opportunities

Development of Novel Synthetic Methodologies

The conventional synthesis of 1,3-Bis(furan-2-ylmethyl)urea and related structures typically involves the condensation reaction of furfural (B47365) and urea (B33335), often under reflux with an acid catalyst. researchgate.net While effective, future research is expected to focus on developing more sustainable and efficient synthetic protocols.

Key future directions include:

Green Catalysis: Exploring the use of solid acid catalysts, zeolites, or enzyme-based systems to replace homogeneous acid catalysts like glacial acetic acid. This shift would simplify product purification, minimize corrosive waste, and enhance catalyst recyclability.

Alternative Solvents and Solvent-Free Conditions: Moving away from traditional organic solvents towards greener alternatives such as deep eutectic solvents (DES), like those based on choline (B1196258) chloride, which have shown promise in other furan (B31954) derivative syntheses. uliege.be Furthermore, solvent-free methods, such as the direct melting of solid reactants as demonstrated in the synthesis of 2,5-diformylfuran–urea resins, present a highly attractive, atom-economical route. cnrs.fr

Energy-Efficient Methods: Investigating photochemical or microwave-assisted syntheses could dramatically reduce reaction times and energy consumption compared to conventional heating methods.

One-Pot Reactions: Designing one-pot reaction sequences starting from biomass-derived pentoses to furfural and then directly to the urea derivative would streamline the manufacturing process, aligning with the principles of a circular bio-economy. chemsociety.org.ng

These advancements aim to create more environmentally benign and economically viable pathways for producing 1,3-Bis(furan-2-ylmethyl)urea and its analogues.

Advanced Characterization Techniques

The structural elucidation of 1,3-Bis(furan-2-ylmethyl)urea has been primarily accomplished using standard spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (1H and 13C NMR) spectroscopy. researchgate.netup.ac.za While these methods confirm the basic structure, future research will benefit from the application of more advanced and multidimensional characterization techniques for unambiguous structural confirmation and for analyzing more complex derivative structures or polymeric materials.

Future characterization efforts should increasingly incorporate:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for definitive proton and carbon assignments, especially for novel or complex derivatives where 1D spectra may be ambiguous. chemsociety.org.ngresearchgate.net

High-Resolution Mass Spectrometry (HRMS): To provide exact mass data, confirming the elemental composition with high precision.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional molecular structure, including bond lengths, angles, and intermolecular interactions in the solid state.

Hyphenated Techniques: The use of Gas Chromatography-Mass Spectrometry (GC-MS) is already reported for related compounds and is crucial for analyzing reaction mixtures and identifying by-products. scirp.orgscirp.org

A comprehensive characterization suite will not only validate the synthesis of the target molecule but also provide fundamental data that informs computational models and structure-property relationships.

Synergistic Integration of Experimental and Computational Methods

The synergy between experimental work and computational chemistry offers a powerful paradigm for accelerating research into 1,3-Bis(furan-2-ylmethyl)urea. Recent studies have already demonstrated this potential by using Density Functional Theory (DFT) to calculate molecular properties and correlate them with experimentally observed activities. researchgate.netup.ac.za

Future research should deepen this integration:

Predictive Modeling: Employing DFT methods, such as B3LYP/6-31G*, to calculate frontier molecular orbital energies (E-HOMO, E-LUMO), energy gaps, and other quantum chemical descriptors can predict the reactivity, stability, and potential biological or chemical activity of novel derivatives before their synthesis. up.ac.zaresearchgate.net This predictive power can guide experimental efforts towards the most promising candidates.

Mechanism Elucidation: Computational modeling can be used to investigate reaction pathways and transition states for the synthesis of 1,3-Bis(furan-2-ylmethyl)urea, helping to optimize reaction conditions.

Structure-Property Relationship Studies: By combining experimental data with computational analyses like Molecular Electrostatic Potential (MESP) surface analysis and Fukui indices, researchers can gain deep insights into how the molecular structure governs its function, for example, in its role as a corrosion inhibitor or a ligand for metal ions. researchgate.net

In Silico Screening: Virtual screening of libraries of 1,3-Bis(furan-2-ylmethyl)urea derivatives against biological targets (e.g., enzymes) or for material properties can rapidly identify lead compounds for emerging applications, significantly reducing the time and cost associated with laboratory screening. nih.gov

This integrated approach allows for a more rational design of molecules and materials with tailored properties.

Table 1: Key Computational Methods and Their Applications for 1,3-Bis(furan-2-ylmethyl)urea Research

| Computational Method | Primary Application | Predicted Properties | Potential Impact |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure Calculation | HOMO/LUMO energies, Energy gap, Dipole moment, Reactivity indices researchgate.netup.ac.za | Prediction of chemical reactivity, stability, and correlation with experimental activity (e.g., antimicrobial) up.ac.za |

| Monte Carlo Simulations | Adsorption Behavior Simulation | Adsorption energy, Binding configuration on surfaces researchgate.net | Screening for corrosion inhibition potential and understanding adsorption mechanisms researchgate.net |

| Molecular Docking | Ligand-Receptor Interaction | Binding affinity, Interaction modes | Identification of potential biological targets and enzyme inhibition mechanisms lookchem.com |

| ADMET Prediction | Pharmacokinetic/Toxicology Screening | Absorption, Distribution, Metabolism, Excretion, Toxicity profiles nih.gov | Early-stage assessment of drug-likeness for pharmaceutical applications |

Exploration of Emerging Applications in Chemical Technologies

While initial studies have explored applications such as antimicrobial agents and heavy metal remediation, the structural features of 1,3-Bis(furan-2-ylmethyl)urea—namely the presence of furan rings, a urea backbone, and nitrogen/oxygen heteroatoms—make it a versatile platform for a range of chemical technologies. up.ac.zalupinepublishers.com

Promising emerging applications to be explored include:

Polymer Science: The compound can serve as a monomer or a cross-linking agent for the development of novel, bio-based polymers. Furan-based polyureas are known to form thermomechanically stable materials and can participate in dynamic Diels-Alder reactions, opening avenues for self-healing and recyclable thermosets. cnrs.frmdpi.com

Corrosion Inhibition: Urea derivatives are effective corrosion inhibitors due to their heteroatoms, which can adsorb onto metal surfaces. nih.gov The furan rings in 1,3-Bis(furan-2-ylmethyl)urea provide additional π-electrons that can enhance this adsorption. Theoretical studies on related furan derivatives have already suggested their potential in this area, which warrants experimental validation. researchgate.net

Coordination Chemistry and Catalysis: The nitrogen and oxygen atoms can act as ligands to coordinate with metal ions. This could lead to the development of novel catalysts, sensors for specific metal ions, or agents for metal extraction.

Agrochemicals: The furan and urea moieties are present in various biologically active compounds. Further investigation into the herbicidal, fungicidal, or plant growth regulatory activities of 1,3-Bis(furan-2-ylmethyl)urea and its derivatives could yield new agrochemical products. scirp.org

The exploration of these applications will require interdisciplinary collaboration between synthetic chemists, material scientists, engineers, and biologists to fully realize the potential of this bio-based molecule.

Q & A

Q. What safety protocols are essential for handling 1,3-Bis(furan-2-ylmethyl)urea in laboratory settings?

Researchers must use personal protective equipment (PPE), including N95 masks, nitrile gloves, and safety goggles, to minimize inhalation or dermal exposure. Engineering controls, such as fume hoods or closed systems, are critical to limit airborne particulates. Safety showers and eyewash stations should be accessible. Always follow institutional guidelines for waste disposal and emergency response .

Q. What spectroscopic methods are critical for confirming the structure and purity of 1,3-Bis(furan-2-ylmethyl)urea?

Key techniques include:

- ¹H/¹³C NMR : To confirm hydrogen and carbon environments, particularly furan methylene protons (δ ~4.5 ppm) and urea carbonyl groups.

- FT-IR : Identify N-H stretches (~3200-3400 cm⁻¹) and urea C=O vibrations (~1640-1680 cm⁻¹).

- UV-Vis : Detect π→π* transitions in the furan rings (~210-250 nm). Elemental analysis (C, H, N) is recommended for purity validation .

Q. How can researchers optimize the synthesis of 1,3-Bis(furan-2-ylmethyl)urea?

Traditional reflux methods with furfurylamine and urea derivatives in polar aprotic solvents (e.g., DMF) yield moderate results. Microwave-assisted synthesis reduces reaction time (15-30 minutes) and improves yield (up to 85%) by enhancing reaction kinetics. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Monitor progress with TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Advanced Research Questions

Q. How does X-ray crystallography elucidate structural features of 1,3-Bis(furan-2-ylmethyl)urea derivatives?

Single-crystal X-ray diffraction at 200 K reveals triclinic crystal systems (space group P1) with intermolecular interactions like C–H···O (furan) and C–H···Cl (in chloride salts). Key parameters include unit cell dimensions (a = 9.47 Å, b = 9.91 Å) and bond angles (α = 97.98°). Hydrogen-bonding networks stabilize the lattice, influencing solubility and thermal stability .

Q. How can computational modeling predict physicochemical properties of 1,3-Bis(furan-2-ylmethyl)urea?

- LogP (~-0.35) : Predicts moderate hydrophilicity using Molinspiration or ChemAxon.

- Polar Surface Area (81.6 Ų) : Indicates potential for hydrogen bonding, calculated via DFT methods.

- Molecular Dynamics (MD) : Simulate solvation behavior in aqueous or DMSO environments. Validate with experimental solubility tests .

Q. What methodological considerations are critical for evaluating antimicrobial activity?

Use the disk diffusion assay (Mueller-Hinton agar) with standardized inoculum (0.5 McFarland). Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Compare zones of inhibition to positive controls (e.g., ampicillin). For discrepancies (e.g., inactivity against B. subtilis), assess efflux pump mechanisms or membrane permeability via ethidium bromide accumulation assays .

Q. How should researchers address contradictions in biological activity data across studies?

Variability may arise from:

- Strain-specific resistance : Use ATCC reference strains for consistency.

- Chelation effects : Metal complexes (e.g., Co(II), Ni(II)) often enhance activity by disrupting microbial electron transport.

- Concentration gradients : Determine minimum inhibitory concentrations (MICs) via broth microdilution (CLSI guidelines) .

Q. What thermal analysis methods assess the stability of metal complexes with 1,3-Bis(furan-2-ylmethyl)urea?

Thermogravimetric Analysis (TGA) under nitrogen (10°C/min) identifies decomposition stages. For Co(II) complexes, mass loss at ~220°C corresponds to ligand dissociation. Differential Scanning Calorimetry (DSC) detects phase transitions (e.g., melting points ~133°C for pure ligand) .

Q. How is the electrical conductivity of metal complexes measured and interpreted?

Solid-state conductivity is measured using a four-point probe (25–200°C). Co(II) complexes exhibit semiconductor behavior with activation energies (~0.5 eV) derived from Arrhenius plots. Increased conductivity correlates with π-stacking in crystal lattices .

Q. What advanced NMR techniques confirm ligand coordination in metal complexes?

- ¹H NMR : Downfield shifts in furan protons indicate metal-ligand binding.

- ¹³C NMR : Deshielding of carbonyl carbons (~165 ppm) confirms coordination.

- 2D NOESY : Maps spatial proximity between metal ions and ligand moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings